3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
CAS No.: 2034157-59-8
Cat. No.: VC2728926
Molecular Formula: C18H22N2O4S2
Molecular Weight: 394.5 g/mol
* For research use only. Not for human or veterinary use.
![3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate - 2034157-59-8](/images/structure/VC2728926.png)
Specification
CAS No. | 2034157-59-8 |
---|---|
Molecular Formula | C18H22N2O4S2 |
Molecular Weight | 394.5 g/mol |
IUPAC Name | 3-(2-ethoxyethyl)-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid |
Standard InChI | InChI=1S/C11H14N2OS.C7H8O3S/c1-2-14-8-7-13-9-5-3-4-6-10(9)15-11(13)12;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,12H,2,7-8H2,1H3;2-5H,1H3,(H,8,9,10) |
Standard InChI Key | SHSIFGVTYRSMEM-UHFFFAOYSA-N |
SMILES | CCOCCN1C2=CC=CC=C2SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES | CCOCCN1C2=CC=CC=C2SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O |
Introduction
Structure and Chemical Properties
3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate belongs to the benzothiazole class of heterocyclic compounds, characterized by the presence of both sulfur and nitrogen atoms in their core structure. The compound features a benzothiazole scaffold with a 2-ethoxyethyl group attached to the nitrogen at position 3 and an imine functionality at position 2. The 4-methylbenzenesulfonate serves as a counterion, forming a salt with the positively charged benzothiazole moiety.
Property | Estimated Value | Basis of Estimation |
---|---|---|
Molecular Formula | C16H18N2O4S2 | Based on structural analysis and comparison with similar compounds |
Molecular Weight | ~366 g/mol | Calculated from the molecular formula |
Physical State | Crystalline solid | Typical state for similar benzothiazole derivatives |
Solubility | Soluble in organic solvents (ethanol, methanol, DMSO); limited water solubility | Based on structural features and polarity characteristics |
Stability | Stable under standard conditions; sensitive to strong oxidizing agents | Common for benzothiazole compounds |
Spectral Characteristics | UV absorption maxima likely between 280-320 nm | Characteristic of benzothiazole core structure |
The compound's structure confers specific physical and chemical properties that influence its behavior in various environments. The presence of the 2-ethoxyethyl group likely enhances its lipophilicity and membrane permeability compared to unsubstituted benzothiazoles, potentially impacting its biological activity profile.
Synthetic Step | Typical Reagents | Reaction Conditions | Key Considerations |
---|---|---|---|
Benzothiazole core formation | 2-Aminothiophenol, carboxylic acid derivatives | 110-130°C, 3-6 hours | Solvent selection crucial for cyclization efficiency |
N-alkylation | 2-Ethoxyethyl bromide or chloride, base (e.g., K2CO3) | 60-80°C, 8-12 hours | Base strength affects selectivity |
Imine formation | Appropriate reagents for C=N bond formation | Varied based on specific methodology | Temperature control important to prevent side reactions |
Salt formation | 4-Methylbenzenesulfonic acid | Room temperature, appropriate solvent | Crystallization conditions affect purity |
Industrial production methods might employ continuous flow reactors and optimized conditions to ensure high yield and purity, while minimizing waste and energy consumption.
Chemical Reactivity
3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate demonstrates chemical reactivity characteristic of benzothiazole derivatives, with several functional groups that can participate in various chemical transformations. Understanding these reactivity patterns is essential for predicting its behavior in biological systems and for designing synthetic routes to derivative compounds.
Types of Reactions
Based on information about similar compounds, this molecule likely undergoes several types of chemical reactions:
Oxidation Reactions
The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones. Typical oxidizing agents include hydrogen peroxide in acidic medium, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA).
Reduction Reactions
The imine functionality can undergo reduction with reagents such as sodium borohydride in methanol or lithium aluminum hydride, potentially forming the corresponding amine derivatives.
Nucleophilic Substitution
The 2-ethoxyethyl group may participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles, leading to various substituted derivatives.
Acid-Base Interactions
The compound may undergo acid-base reactions due to the basic nature of the imine nitrogen. These interactions can affect its stability and solubility under different pH conditions.
Reaction Products and Applications
Reaction Type | Reagents | Major Products | Potential Applications |
---|---|---|---|
Oxidation | H2O2, acidic conditions | Sulfoxides, sulfones | Synthesis of biologically active derivatives |
Reduction | NaBH4, methanol | Corresponding amines | Development of compounds with modified biological activity |
Nucleophilic Substitution | Various nucleophiles | Substituted benzothiazoles | Creation of compound libraries for drug discovery |
Acid-Base | Acids, bases | Salt forms, hydrolysis products | Modification of solubility and bioavailability |
The reactivity profile of this compound makes it a valuable starting material for the synthesis of diverse benzothiazole derivatives with potentially enhanced biological activities.
Target Enzyme | Potential Inhibitory Effect | Therapeutic Relevance |
---|---|---|
DNA Topoisomerase II | Disruption of DNA replication | Anticancer applications |
Cyclooxygenases | Reduction of prostaglandin synthesis | Anti-inflammatory effects |
Tyrosinase | Inhibition of melanin production | Treatment of hyperpigmentation disorders |
Bacterial enzymes | Disruption of bacterial metabolism | Antimicrobial applications |
Application | Description | Benefit |
---|---|---|
Intermediate in synthesis | Precursor for more complex molecules | Enables access to libraries of related compounds |
Functional group transformation studies | Model for exploring chemical reactions | Advances understanding of reaction mechanisms |
Catalyst development | Template for designing novel catalysts | Contributes to more efficient synthetic processes |
Analytical Applications
Comparison with Similar Compounds
Understanding the structural relationships between 3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate and similar compounds provides valuable insights into structure-activity relationships and helps predict its unique properties and potential applications.
Structural Comparisons
Several structurally related compounds appear in the search results, each with distinctive modifications to the basic benzothiazole scaffold:
Compound | Key Structural Differences | CAS Number | Molecular Formula |
---|---|---|---|
3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate | Reference compound | Not provided | C16H18N2O4S2 (estimated) |
4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate | Ethoxy at position 4, ethyl at position 3 | 2034156-80-2 | Not provided |
3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate | Additional fluorine at position 6 | 2034155-65-0 | C18H21FN2O4S2 |
3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate | Additional methyl groups at positions 5 and 7 | 2034156-83-5 | C20H26N2O4S2 |
Impact of Structural Variations on Properties and Activities
The structural differences between these compounds likely result in distinct physicochemical properties and biological activities:
Effect of Fluorine Substitution
The presence of a fluorine atom in 3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate likely enhances lipophilicity and metabolic stability compared to the unsubstituted compound. Fluorine substitution often improves drug-like properties and can enhance binding affinity to biological targets.
Impact of Methyl Groups
The methyl groups in 3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate would increase hydrophobicity and potentially affect electronic distribution within the molecule. These changes could influence binding specificity and metabolic stability.
Position of Substituents
The positioning of substituents (e.g., ethoxy at position 4 versus unsubstituted) significantly influences the electronic properties of the benzothiazole core, potentially affecting reactivity patterns and biological target interactions.
Structure-Activity Relationship Insights
Structural Feature | Potential Impact on Activity | Research Implication |
---|---|---|
Unsubstituted benzene ring | Baseline activity profile | Reference point for SAR studies |
Fluorine substitution | Enhanced metabolic stability, potentially increased binding affinity | Direction for developing metabolically stable derivatives |
Methyl substitution | Modified electron density, potential steric effects | Pathway to optimize binding specificity |
2-Ethoxyethyl at N-3 | Balanced lipophilicity and hydrogen bond acceptor capability | Key determinant of cellular penetration and distribution |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume